molecular formula C10H15Cl2N3 B12086363 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride

Cat. No.: B12086363
M. Wt: 248.15 g/mol
InChI Key: WHDCFDGOTWCDDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride is a chemical compound with the molecular formula C10H14ClN3. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride involves several steps. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to various biological effects. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation, cancer, or viral replication . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,3-dihydro-1H-indol-1-yl)ethanimidamide dihydrochloride can be compared with other indole derivatives, such as:

Properties

Molecular Formula

C10H15Cl2N3

Molecular Weight

248.15 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)ethanimidamide;dihydrochloride

InChI

InChI=1S/C10H13N3.2ClH/c11-10(12)7-13-6-5-8-3-1-2-4-9(8)13;;/h1-4H,5-7H2,(H3,11,12);2*1H

InChI Key

WHDCFDGOTWCDDQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(=N)N.Cl.Cl

Origin of Product

United States

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